molecular formula C18H22N4O2S B11193119 2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11193119
M. Wt: 358.5 g/mol
InChI Key: PVICIBYHTKDTIQ-UHFFFAOYSA-N
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Description

2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the pyrrolidinyl group can influence the compound’s pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring and the pyrrolidinyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H22N4O2S/c1-3-10-22-17(14-6-8-15(24-2)9-7-14)19-20-18(22)25-13-16(23)21-11-4-5-12-21/h3,6-9H,1,4-5,10-13H2,2H3

InChI Key

PVICIBYHTKDTIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)N3CCCC3

Origin of Product

United States

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